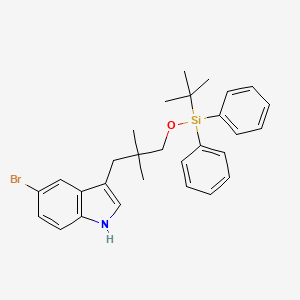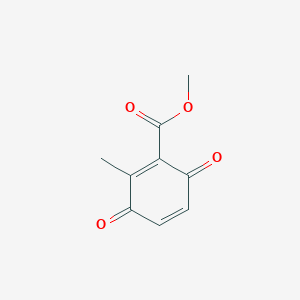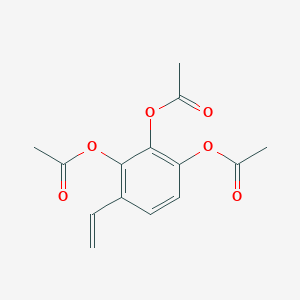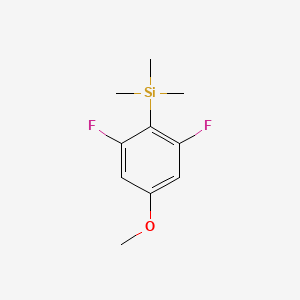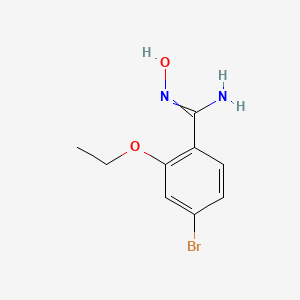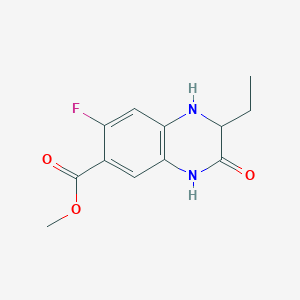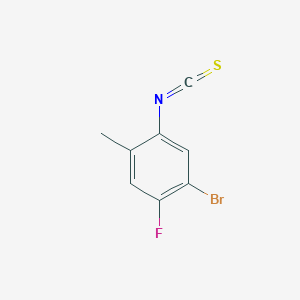
5-Bromo-4-fluoro-2-methylphenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2-methylphenylisothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with an isothiocyanate functional group
Preparation Methods
The synthesis of 5-Bromo-4-fluoro-2-methylphenylisothiocyanate typically involves the reaction of 5-Bromo-4-fluoro-2-methylaniline with thiophosgene. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the isothiocyanate group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-Bromo-4-fluoro-2-methylphenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromine and fluorine substituents on the phenyl ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, catalysts like palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
5-Bromo-4-fluoro-2-methylphenylisothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing various functionalized aromatic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of thiourea linkages. This modification can help in studying protein functions and interactions.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. The isothiocyanate group is known for its ability to form covalent bonds with biological targets, making it useful in developing enzyme inhibitors and anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-methylphenylisothiocyanate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the formation of stable thiourea, carbamate, and dithiocarbamate linkages. This covalent modification can inhibit enzyme activity, alter protein function, and disrupt cellular processes.
Comparison with Similar Compounds
5-Bromo-4-fluoro-2-methylphenylisothiocyanate can be compared with other similar compounds, such as:
5-Bromo-4-fluoro-2-methylaniline: This compound lacks the isothiocyanate group and is primarily used as an intermediate in organic synthesis.
4-Fluoro-2-methylphenylisothiocyanate: This compound lacks the bromine substituent and may have different reactivity and applications.
5-Bromo-2-methylphenylisothiocyanate: This compound lacks the fluorine substituent and may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C8H5BrFNS |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
1-bromo-2-fluoro-5-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5BrFNS/c1-5-2-7(10)6(9)3-8(5)11-4-12/h2-3H,1H3 |
InChI Key |
BDQDTPRQPDBKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=S)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


